molecular formula C23H26N6O2 B10934663 N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934663
M. Wt: 418.5 g/mol
InChI Key: YEIMLRFVBAUVAO-UHFFFAOYSA-N
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Description

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. Its unique structure, which includes multiple functional groups, allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Construction of the pyrazolopyridine core: This involves the cyclization of the pyrazole derivative with a suitable pyridine precursor.

    Introduction of the methoxyphenyl group: This step typically involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the pyrazolopyridine core.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N4-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-6-(4-HYDROXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-6-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, in particular, may contribute to its unique interactions with biological targets, differentiating it from similar compounds.

Properties

Molecular Formula

C23H26N6O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O2/c1-14-10-16(3)29(27-14)13-15(2)25-23(30)19-11-21(17-6-8-18(31-5)9-7-17)26-22-20(19)12-24-28(22)4/h6-12,15H,13H2,1-5H3,(H,25,30)

InChI Key

YEIMLRFVBAUVAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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